

In-Depth Technical Guide: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

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Compound of Interest

Compound Name: *Dde Biotin-PEG4-TAMRA-PEG4 Alkyne*

Cat. No.: *B11831258*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifunctional molecule, **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne**, a key reagent in modern chemical biology and drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a sophisticated chemical tool designed for a variety of applications, including targeted protein degradation, protein labeling, and affinity purification. Its structure incorporates several key functional moieties:

- A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protected Biotin: This allows for the strong and specific binding to streptavidin and its analogs. The Dde protecting group provides the unique advantage of being cleavable under mild conditions (e.g., using hydrazine), enabling the gentle release of the biotinylated molecule and its binding partners from streptavidin supports.^{[1][2]}
- A Tetramethylrhodamine (TAMRA) fluorophore: This red-orange fluorescent dye allows for the direct visualization and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.

- Two Polyethylene Glycol (PEG4) linkers: These hydrophilic spacers enhance the solubility of the molecule in aqueous buffers and increase its biocompatibility.[3][4][5][6] The PEG linkers also provide flexibility and optimal spatial orientation for bimolecular interactions.[3][5]
- A terminal Alkyne group: This functional group enables the covalent attachment of the molecule to azide-containing targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[4][7][8][9]

This combination of features makes **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne** a versatile reagent for constructing complex bioconjugates and PROTACs.[10][11][12]

Quantitative Data

The key quantitative properties of **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne** are summarized in the table below.

| Property | Value |
|-------------------|---|
| Molecular Weight | 1411.7 g/mol |
| Molecular Formula | C ₇₂ H ₁₀₀ N ₉ O ₁₈ S |
| CAS Number | 2353409-55-7 |

Applications

The primary applications of this molecule stem from its multifunctional nature.

PROTAC Synthesis

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne serves as a trivalent linker in the synthesis of PROTACs.[10][11][12] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] In this context, the alkyne group can be used to conjugate the linker to an azide-modified POI ligand, while another functional group on the other end of the molecule (not present in this specific structure but would be added in a complete PROTAC) would be attached to an E3 ligase ligand. The biotin and TAMRA moieties

can be used for purification and visualization of the resulting PROTAC and to study its interaction with the target protein and E3 ligase.

Protein Labeling and Visualization

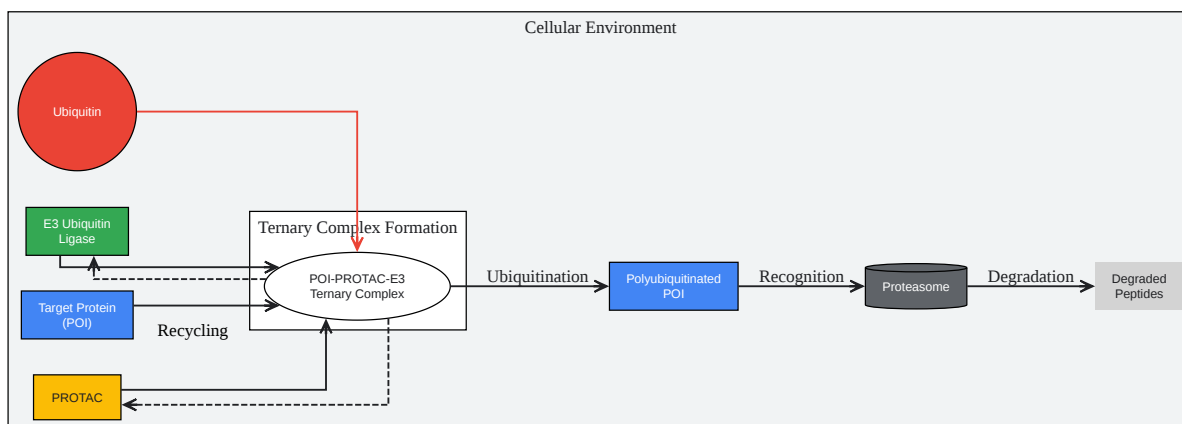
The TAMRA fluorophore allows for the fluorescent labeling of azide-modified proteins or other biomolecules through click chemistry. This is useful for a variety of imaging applications, including fluorescence microscopy and western blotting, to track the localization and dynamics of the labeled molecule.

Affinity Purification and Pulldown Assays

The biotin moiety enables the capture and purification of biomolecules that have been labeled with this reagent. The cleavable Dde linker is particularly advantageous in this context, as it allows for the release of the captured proteins under mild conditions, preserving protein complexes for downstream analysis such as mass spectrometry.^{[1][2]}

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, which this molecule is designed to be a component of.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-containing protein with **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne**.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS)
- **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne**

- DMSO (anhydrous)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
- Microcentrifuge tubes

Procedure:

- Prepare a stock solution of **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne** in anhydrous DMSO (e.g., 10 mM).
- In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 μM .
- Add the **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne** stock solution to a final concentration of 2-5 fold molar excess over the protein.
- Add the THPTA stock solution to a final concentration of 1 mM. Vortex briefly to mix.
- Add the CuSO_4 stock solution to a final concentration of 200 μM . Vortex briefly to mix.
- To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM. Vortex briefly to mix.
- Protect the reaction from light and incubate at room temperature for 1-2 hours.
- The labeled protein can be purified from excess reagents using methods such as dialysis, spin filtration, or size exclusion chromatography.

General Protocol for Dde Cleavage

This protocol describes the cleavage of the Dde linker to release the biotin tag.

Materials:

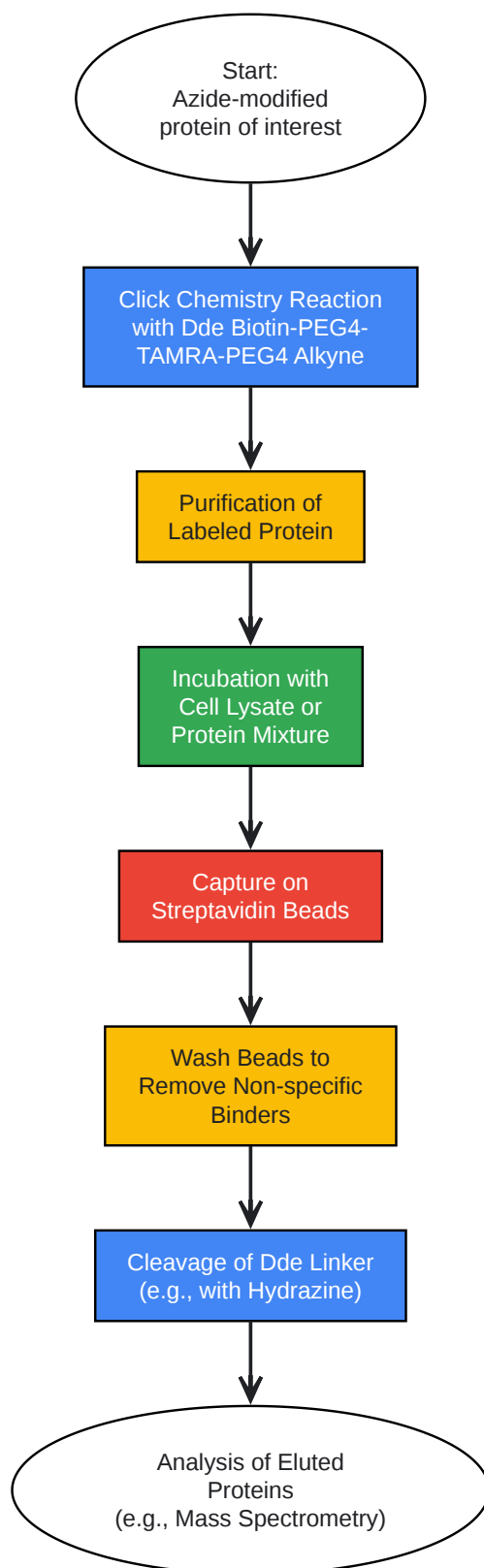
- Biotinylated sample bound to streptavidin-coated beads.
- Hydrazine solution (e.g., 2% in water or an appropriate buffer).
- Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

- Wash the streptavidin beads with the bound biotinylated sample to remove non-specifically bound molecules.
- Resuspend the beads in a 2% hydrazine solution.
- Incubate at room temperature for 15-60 minutes with gentle agitation.
- Pellet the beads by centrifugation and carefully collect the supernatant containing the released molecule.
- Neutralize the hydrazine in the supernatant by adding a neutralizing buffer if necessary for downstream applications.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a protein pull-down experiment using **Dde Biotin-PEG4-TAMRA-PEG4 Alkyne**.



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